3-Chloro-7-methoxy-1,2-benzisothiazole
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Overview
Description
3-Chloro-7-methoxy-1,2-benzisothiazole is a heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by the presence of a chlorine atom at the 3rd position and a methoxy group at the 7th position on the benzisothiazole ring. Benzisothiazoles are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxy-1,2-benzisothiazole typically involves the nucleophilic substitution of a suitable precursor. One common method is the treatment of 3-chloro-2-mercaptobenzaldehyde with chloramine, which yields the desired product . Another approach involves heating 2,3-dichlorobenzaldehyde with sulfur and aqueous ammonia .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxy-1,2-benzisothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3rd position can be replaced by nucleophiles.
Oxidation and Reduction:
Substitution Reactions: The methoxy group at the 7th position can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in aqueous acetone can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Common oxidizing and reducing agents can be employed, although specific examples are not provided in the literature.
Major Products Formed
Nucleophilic Substitution: Products such as cyanophenyl thiocyanate and bis-cyanophenyl disulfide can be formed.
Substitution Reactions: Various substituted benzisothiazoles can be synthesized depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7-methoxy-1,2-benzisothiazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxy-1,2-benzisothiazole involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-benzisothiazole: Similar structure but lacks the methoxy group at the 7th position.
7-Methoxy-1,2-benzisothiazole: Similar structure but lacks the chlorine atom at the 3rd position.
3-(Piperazin-1-yl)-1,2-benzisothiazole: Contains a piperazine moiety instead of the methoxy group.
Uniqueness
3-Chloro-7-methoxy-1,2-benzisothiazole is unique due to the presence of both the chlorine atom and the methoxy group, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other benzisothiazole derivatives.
Properties
Molecular Formula |
C8H6ClNOS |
---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
3-chloro-7-methoxy-1,2-benzothiazole |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3 |
InChI Key |
OHEVMMQUMNRXSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SN=C2Cl |
Origin of Product |
United States |
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